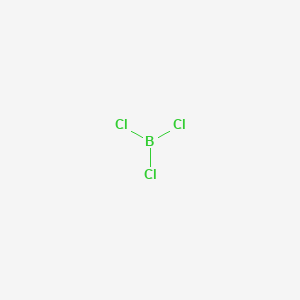

Boron trichloride

描述

属性

IUPAC Name |

trichloroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BCl3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQYAMRNWDIXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BCl3 | |

| Record name | BORON TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | boron trichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_trichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041676 | |

| Record name | Boron trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boron trichloride appears as a colorless gas with a pungent odor. Fumes irritate the eyes and mucous membranes. Corrosive to metals and tissue and is toxic. Under prolonged exposure to fire or intense heat, the containers may rupture violently and rocket. Used as a catalyst in chemical manufacture, in soldering fluxes, and for many other uses., Gas or Vapor; Liquid, Gas or colorless, fuming liquid with a pungent odor; bp = 12.5 deg C; [ICSC], GAS OR COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR. | |

| Record name | BORON TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1382 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

54.5 °F at 760 mmHg (EPA, 1998), 12.5 °C | |

| Record name | BORON TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: reaction | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.35 at 53.6 °F (EPA, 1998) - Denser than water; will sink, 4.789 g/L, Relative density (water = 1): 1.35 | |

| Record name | BORON TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.03 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.03 (Air = 1), Relative vapor density (air = 1): 4.03 | |

| Record name | BORON TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

760 mmHg at 54.86 °F (EPA, 1998), Vapor pressure: 100 Pa (0.75 mm Hg) at -94.0 °C; 1 kPa (7.5 mm Hg) at -70.5 °C; 10 kPa (75 mm Hg) at -37.4 °C; 100 k Pa (750 mm Hg) at 12.3 °C, 166 kPa (1250 mm Hg) at 300 K (27 °C), Vapor pressure, kPa at 20 °C: 150 | |

| Record name | BORON TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities: phosgene & chlorine; other possible impurities: hydrogen chloride, ferric chloride, silicon tetrachloride, arsenic trichloride, and sulfur dioxide. | |

| Record name | BORON TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Gas at room temperature | |

CAS No. |

10294-34-5, 37226-51-0 | |

| Record name | BORON TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Boron trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037226510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron Trichloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Borane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K748471RAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORON TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-161 °F (EPA, 1998), -107.3 °C, -107 °C | |

| Record name | BORON TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BORON TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BORON TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0616 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Boron Trichloride (BCl₃): A Comprehensive Technical Analysis of Molecular Geometry and Bonding

For Immediate Release

Abstract: This technical guide provides an in-depth analysis of the molecular geometry, bonding characteristics, and Lewis acidity of boron trichloride (B1173362) (BCl₃). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document synthesizes theoretical principles, including VSEPR theory and valence bond theory, with experimental data. Key quantitative data are summarized in tabular format, and detailed experimental methodologies are provided. Logical and reaction pathways are illustrated using Graphviz diagrams to enhance comprehension of core concepts.

Introduction

Boron trichloride (BCl₃) is a versatile inorganic compound used extensively as a reagent in organic synthesis and semiconductor manufacturing.[1] Its high reactivity, particularly as a potent Lewis acid, is a direct consequence of its unique electronic structure and molecular geometry. Understanding the principles governing its bonding and three-dimensional shape is critical for predicting its reactivity and effectively utilizing it in chemical applications. This paper details the theoretical framework and experimental evidence that define the molecular architecture of BCl₃.

Molecular Geometry and Structure

The geometry of the BCl₃ molecule is dictated by the arrangement of electron pairs in the valence shell of the central boron atom, a concept effectively described by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

2.1 VSEPR Theory Application The central boron atom in BCl₃ has three valence electrons.[2] In the BCl₃ molecule, boron forms single covalent bonds with three chlorine atoms, resulting in three bonding pairs of electrons and no lone pairs on the central atom.[3][4] According to VSEPR theory, these three regions of electron density will arrange themselves to be as far apart as possible to minimize electrostatic repulsion.[5][6] This maximal separation is achieved in a trigonal planar arrangement, where the chlorine atoms are positioned at the vertices of an equilateral triangle around the central boron atom.[2][4][5]

The logical flow for determining this geometry via VSEPR is outlined below.

Hybridization and Bonding

Valence Bond Theory explains the formation of covalent bonds through the overlap of atomic orbitals. For BCl₃, the concept of hybridization is invoked to rationalize the observed trigonal planar geometry.

3.1 sp² Hybridization of Boron The ground state electron configuration of boron is 1s²2s²2p¹.[7] To form three equivalent bonds with chlorine, one of the 2s electrons is promoted to an empty 2p orbital.[7][8] The one 2s orbital and two 2p orbitals then intermix to form three new, equivalent sp² hybrid orbitals .[7][8][9][10][11] These three sp² orbitals are oriented in a trigonal planar arrangement, 120° apart, which minimizes electron repulsion and perfectly matches the geometry predicted by VSEPR theory.[9][10]

Each of these half-filled sp² hybrid orbitals on the boron atom overlaps with a half-filled 3p orbital from a chlorine atom to form three strong sigma (σ) bonds.[7][8]

3.2 Bond Characteristics The resulting B-Cl bonds are strong covalent sigma bonds. The molecule is nonpolar overall because the individual B-Cl bond dipoles are symmetrically arranged and cancel each other out.[5]

Quantitative Molecular Data

Experimental and computational studies have precisely determined the structural parameters of the BCl₃ molecule.

| Parameter | Value | Unit | Reference |

| B-Cl Bond Length | 175 | pm | [1][3] |

| Cl-B-Cl Bond Angle | 120 | ° | [2][4][6][11][12][13] |

| B-Cl Bond Dissociation Energy | ~536 | kJ/mol | [14] |

| Molecular Shape | Trigonal Planar | - | [3][4][5][11] |

| Dipole Moment | 0 | Debye | [1] |

Experimental Determination of Structure

The trigonal planar structure of BCl₃ is not merely theoretical; it is confirmed by various experimental techniques. Gas-phase electron diffraction is a primary method for determining the precise bond lengths and angles of covalent molecules.

5.1 Protocol: Gas-Phase Electron Diffraction

Objective: To determine the internuclear distances and bond angles of BCl₃ in the gas phase.

Methodology:

-

Sample Preparation: A pure sample of gaseous BCl₃ is introduced into a high-vacuum chamber. The pressure is maintained at a low level to ensure that the molecules are isolated and interactions are minimized.

-

Electron Beam Generation: A high-energy beam of electrons (typically 40-60 keV) is generated from an electron gun, which consists of a heated cathode filament.[15] The electrons are accelerated by a high potential difference and focused into a narrow beam.[15]

-

Interaction: The electron beam is passed through the stream of BCl₃ gas. The electrons are scattered by the electrostatic potential of the boron and chlorine nuclei and the surrounding electron clouds.

-

Diffraction Pattern Formation: The scattered electrons interfere with each other, creating a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD sensor).[15][16] The pattern is a function of the scattering angle.

-

Data Analysis:

-

The intensity of the scattered electrons is measured as a function of the scattering angle.

-

The data is converted into a molecular scattering function, which isolates the scattering contribution from the BCl₃ molecules.

-

A radial distribution curve is generated by a Fourier transform of the molecular scattering function. This curve shows peaks corresponding to the different internuclear distances within the molecule (B-Cl and Cl-Cl).

-

By fitting this experimental curve to a theoretical model of a trigonal planar molecule, the B-Cl bond length and the Cl-B-Cl bond angle can be determined with high precision.[17]

-

Lewis Acidity and Reactivity

The electron configuration of the central boron atom in BCl₃ (with only six valence electrons) makes it electron-deficient and a powerful Lewis acid.[18] It readily accepts a pair of electrons from a Lewis base to complete its octet.

6.1 Reaction with Lewis Bases BCl₃ reacts exothermically with Lewis bases such as ammonia (B1221849) (NH₃) or amines to form a stable adduct. In this reaction, the lone pair of electrons on the nitrogen atom of the base forms a dative (coordinate) covalent bond with the empty 2p orbital of the boron atom.

This reaction induces a change in the geometry of the BCl₃ moiety from trigonal planar (sp²) to pyramidal (approaching sp³ hybridization) within the adduct.[19] The Lewis acidity of boron trihalides follows the trend BF₃ < BCl₃ < BBr₃, which is counterintuitive based on electronegativity alone but is explained by the extent of π-backbonding from the halogen to the boron, which is strongest in BF₃.[19][20][21]

Conclusion

The molecular structure of this compound is a direct and elegant illustration of fundamental chemical principles. Its trigonal planar geometry is robustly predicted by VSEPR theory and explained by the sp² hybridization of the central boron atom. This structure, confirmed by experimental methods like gas-phase electron diffraction, results in a nonpolar molecule with highly specific bond lengths and angles. The inherent electron deficiency of the sp²-hybridized boron atom confers potent Lewis acidity upon BCl₃, defining its primary mode of chemical reactivity and making it an indispensable tool in modern chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. topblogtenz.com [topblogtenz.com]

- 5. BCL3 Molecular Shape Simplified: Master Drawing in 5 Easy Steps - Housing Innovations [dev.housing.arizona.edu]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. Hybridization of BCl₃ (this compound) – Lewis Structure [vedantu.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Let’s understand Hybridization of BCl3, an important molecular concept. [allen.in]

- 11. testbook.com [testbook.com]

- 12. Page loading... [guidechem.com]

- 13. aceorganicchem.com [aceorganicchem.com]

- 14. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 15. lancaster.ac.uk [lancaster.ac.uk]

- 16. physics.utoronto.ca [physics.utoronto.ca]

- 17. researchgate.net [researchgate.net]

- 18. quora.com [quora.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 21. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Lewis Acidity of Boron Trichloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Boron trichloride (B1173362) (BCl₃) is a potent Lewis acid widely utilized in organic synthesis, catalysis, and materials science. Its reactivity stems from the electron-deficient nature of the central boron atom, which possesses an incomplete octet and a vacant p-orbital, making it an avid electron-pair acceptor. Contrary to expectations based on electronegativity, BCl₃ is a stronger Lewis acid than Boron trifluoride (BF₃). This guide provides a comprehensive technical explanation of the principles governing the Lewis acidity of BCl₃, including its electronic structure, the nuanced role of π-back-bonding, and the energetic factors involved in adduct formation. Quantitative data, detailed experimental protocols for acidity determination, and visual diagrams of key concepts are presented to offer a thorough understanding for researchers and professionals in chemistry-related fields.

Core Concepts of BCl₃ Lewis Acidity

Electronic Structure and Electron Deficiency

The boron atom in BCl₃ has the electronic configuration [He] 2s²2p¹. In its trivalent state, it undergoes sp² hybridization to form three single covalent bonds with chlorine atoms.[1] This results in a trigonal planar molecular geometry with bond angles of 120°.[1][2] The central boron atom is left with only six valence electrons, creating an incomplete octet and a vacant, unhybridized 2p orbital perpendicular to the molecular plane.[3][4][5] This empty orbital is the primary site of Lewis acidity, readily accepting a pair of electrons from a Lewis base (an electron-pair donor) to form a stable Lewis acid-base adduct.[3][6]

The Counterintuitive Acidity Trend of Boron Trihalides

A fundamental topic in inorganic chemistry is the Lewis acidity trend of boron trihalides (BX₃), which is BI₃ > BBr₃ > BCl₃ > BF₃.[7][8] This order is the reverse of what would be predicted based solely on the electronegativity of the halogens. Since fluorine is the most electronegative halogen, one might expect it to withdraw the most electron density from boron, making BF₃ the strongest Lewis acid.[9][10] The observed trend is explained by a combination of two key factors: π-back-bonding and reorganization energy.

The traditional explanation for the observed acidity trend involves π-back-bonding, a form of resonance where a filled p-orbital on a halogen atom donates electron density to the empty 2p-orbital of the boron atom.[7][11] This interaction confers some double-bond character to the B-X bond and reduces the electron deficiency on the boron, thereby decreasing its Lewis acidity.[9][11]

The effectiveness of this back-bonding depends on the overlap between the interacting orbitals. In BF₃, the overlap between the filled 2p-orbital of fluorine and the empty 2p-orbital of boron is highly efficient due to their similar size and energy.[7][12] In BCl₃, the overlap is between boron's 2p-orbital and chlorine's larger 3p-orbital, which is less effective.[12] Consequently, π-back-bonding is strongest in BF₃ and weakest in BI₃. This leads to the electron deficiency on the boron atom being most compensated in BF₃, making it the weakest Lewis acid in the series.[12]

A more modern and complete explanation considers the energy required to change the geometry of the BX₃ molecule upon forming an adduct with a Lewis base. The initially trigonal planar (sp²) BCl₃ molecule must pyramidalize to a tetrahedral (sp³) geometry to form a stable bond with the incoming base.[9][10][11]

This process involves breaking the existing π-back-bond and distorting the molecule, which requires a significant energy input known as the reorganization or pyramidalization energy. The B-F bond is shorter and stronger than the B-Cl bond.[13] Therefore, more energy is required to lengthen the B-F bonds and distort the BF₃ molecule from its planar geometry compared to BCl₃.[10][13] Because BCl₃ has a lower reorganization energy, the overall energetic cost of forming an adduct is lower, making it a stronger Lewis acid than BF₃ when reacting with strong bases.[13]

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational methods. These provide valuable data for comparing the reactivity of different Lewis acids.

Thermodynamic and Spectroscopic Data

The table below summarizes key quantitative metrics for the Lewis acidity of boron trihalides, including adduct formation energies with ammonia (B1221849) (NH₃) and spectroscopic acceptor numbers.

| Parameter | BF₃ | BCl₃ | BBr₃ | BI₃ |

| ΔH⁰ (kcal/mol) with NH₃ [8] | -20.25 | -23.13 | -24.10 | -25.52 |

| ΔG⁰ (kcal/mol) with NH₃ [8] | -10.81 | -12.95 | -12.92 | -14.33 |

| Pyramidalization Energy (kcal/mol) [8] | 23.63 | 23.40 | 21.21 | 18.77 |

| Gutmann-Beckett Acceptor Number (AN) [14] | 89 | >89 | - | 115 |

Note: A more negative enthalpy (ΔH⁰) and Gibbs free energy (ΔG⁰) indicate a more favorable reaction and thus stronger Lewis acidity. A lower pyramidalization energy facilitates adduct formation. Higher Acceptor Numbers (AN) indicate greater Lewis acidity.

Experimental Protocols for Measuring Lewis Acidity

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to assess Lewis acidity through ³¹P NMR spectroscopy.[14][15] It relies on a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), which acts as a Lewis base.[14]

Methodology:

-

Reference Measurement: A solution of Et₃PO is prepared in a weakly Lewis acidic solvent, such as hexane (B92381) or dichloromethane (B109758) (CD₂Cl₂), and its ³¹P NMR chemical shift (δ) is recorded. In hexane, the reference shift is defined as δ = 41.0 ppm, corresponding to an Acceptor Number (AN) of 0.[14]

-

Sample Preparation: The Lewis acid of interest (e.g., BCl₃) is dissolved in the same weakly coordinating solvent.

-

Adduct Formation: A stoichiometric amount of the Et₃PO probe molecule is added to the solution containing the Lewis acid. The lone pair on the oxygen atom of Et₃PO coordinates to the Lewis acidic center of BCl₃.

-

³¹P NMR Analysis: The ³¹P NMR spectrum of the resulting Lewis acid-base adduct is recorded. The coordination of Et₃PO to the Lewis acid causes a deshielding of the phosphorus nucleus, resulting in a downfield shift (a more positive δ value) in the ³¹P NMR spectrum.[15][16]

-

Calculation of Acceptor Number (AN): The magnitude of this chemical shift change is directly proportional to the strength of the Lewis acid. The AN is calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)[14] A higher AN value signifies a stronger Lewis acid.[14]

Visualizing Core Concepts

Diagrams generated using Graphviz provide clear visual representations of the complex factors and processes governing the Lewis acidity of BCl₃.

Caption: Reaction pathway for BCl₃ Lewis acid-base adduct formation.

Caption: Factors influencing the Lewis acidity trend of Boron Trihalides.

Caption: Experimental workflow for the Gutmann-Beckett method.

References

- 1. geometryofmolecules.com [geometryofmolecules.com]

- 2. Page loading... [guidechem.com]

- 3. Why is BCl3 a Lewis acid class 11 chemistry CBSE [vedantu.com]

- 4. shaalaa.com [shaalaa.com]

- 5. brainly.in [brainly.in]

- 6. Unlock the Secrets of BCL3: A Game-Changer in Chemistry - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 9. Electrostatics Explains the Reverse Lewis Acidity of BH3 and Boron Trihalides: Infrared Intensities and a Relative Energy Gradient (REG) Analysis of IQA Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The order of acidic strength of boron trihalides is class 12 chemistry CBSE [vedantu.com]

- 12. The correct Lewis acidic order for boron halides is [infinitylearn.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 16. magritek.com [magritek.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Boron Trichloride (BCl₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trichloride (B1173362) (BCl₃) is a versatile and highly reactive inorganic compound with significant applications across various scientific and industrial domains, including organic synthesis, semiconductor manufacturing, and as a precursor for other boron-containing compounds.[1][2] Its utility stems from its strong Lewis acidic character and its ability to readily undergo a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of BCl₃, detailed experimental protocols for its synthesis and characterization, and visual representations of its structure and reactivity. All quantitative data are summarized in structured tables for ease of reference, and key processes are illustrated with diagrams generated using the DOT language.

Physical Properties

Boron trichloride is a colorless gas at standard conditions, which fumes in moist air due to its rapid hydrolysis.[2] It can be condensed into a liquid under pressure. The physical properties of BCl₃ are summarized in the table below.

| Property | Value |

| Molecular Formula | BCl₃ |

| Molar Mass | 117.17 g/mol |

| Appearance | Colorless gas, fumes in air[1] |

| Odor | Pungent, irritating |

| Melting Point | -107.3 °C[1] |

| Boiling Point | 12.6 °C[1] |

| Density (liquid) | 1.326 g/cm³[1] |

| Vapor Density (air=1) | 4.03 |

| Solubility | Reacts with water and ethanol[1] |

| Flammability | Non-flammable[1] |

Molecular Structure and Spectroscopic Properties

The BCl₃ molecule possesses a trigonal planar geometry with D₃h symmetry, as predicted by VSEPR theory. The central boron atom is sp² hybridized, forming three sigma bonds with the chlorine atoms. The B-Cl bond length is approximately 175 pm, and the Cl-B-Cl bond angle is 120°.[1]

// Lone pairs for Chlorine atoms lp1_1 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp1_2 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp1_3 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp1_4 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp1_5 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp1_6 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cl1 -> lp1_1 [style=invis]; Cl1 -> lp1_2 [style=invis]; Cl1 -> lp1_3 [style=invis]; Cl1 -> lp1_4 [style=invis]; Cl1 -> lp1_5 [style=invis]; Cl1 -> lp1_6 [style=invis];

lp2_1 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp2_2 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp2_3 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp2_4 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp2_5 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp2_6 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cl2 -> lp2_1 [style=invis]; Cl2 -> lp2_2 [style=invis]; Cl2 -> lp2_3 [style=invis]; Cl2 -> lp2_4 [style=invis]; Cl2 -> lp2_5 [style=invis]; Cl2 -> lp2_6 [style=invis];

lp3_1 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp3_2 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp3_3 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp3_4 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp3_5 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; lp3_6 [shape=point, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cl3 -> lp3_1 [style=invis]; Cl3 -> lp3_2 [style=invis]; Cl3 -> lp3_3 [style=invis]; Cl3 -> lp3_4 [style=invis]; Cl3 -> lp3_5 [style=invis]; Cl3 -> lp3_6 [style=invis]; }

Caption: Lewis structure and trigonal planar geometry of this compound.

Spectroscopic data for BCl₃ are crucial for its identification and characterization.

| Spectroscopic Data | Wavenumber (cm⁻¹) |

| Infrared (IR) Active Modes | 995, 480, 244 |

| Raman Active Modes | 995, 471, 244 |

| ¹¹B NMR Chemical Shift | Referenced to BF₃·OEt₂ |

Chemical Properties and Reactivity

This compound is a potent Lewis acid due to the electron-deficient nature of the boron atom. This property governs much of its chemical reactivity.

Lewis Acidity: BCl₃ readily forms adducts with Lewis bases such as amines, ethers, phosphines, and halide ions.[1]

Hydrolysis: It reacts violently with water and moisture to produce boric acid and hydrochloric acid.[1] This reaction is highly exothermic.

Caption: Reaction scheme for the hydrolysis of this compound.

Reaction with Alcohols: BCl₃ reacts with alcohols to form borate (B1201080) esters.[1]

Ether Cleavage: A significant application of BCl₃ in organic synthesis is the cleavage of C-O bonds in ethers.[1]

| Reactant | Product(s) |

| Water (H₂O) | Boric acid (B(OH)₃) and Hydrochloric acid (HCl)[1] |

| Alcohols (ROH) | Borate esters (B(OR)₃)[1] |

| Amines (R₃N) | Adducts (R₃N·BCl₃) |

| Ethers (R₂O) | Cleavage products (e.g., alkyl chlorides and borates)[1] |

Experimental Protocols

Synthesis of this compound

Method 1: Reaction of Boron Trifluoride with Aluminum Chloride [2]

This laboratory-scale synthesis involves a halide exchange reaction.

Materials:

-

Boron trifluoride (BF₃) gas

-

Anhydrous aluminum chloride (AlCl₃) powder

-

Inert gas (e.g., nitrogen or argon)

-

Schlenk line apparatus

-

Reaction flask with a condenser

-

Cold trap (e.g., liquid nitrogen)

Procedure:

-

Assemble a dry Schlenk line apparatus. The reaction flask containing anhydrous AlCl₃ should be flame-dried under vacuum and then filled with an inert atmosphere.

-

Cool the reaction flask in an ice bath.

-

Slowly bubble BF₃ gas through the stirred suspension of AlCl₃ in the reaction flask. The reaction is exothermic.

-

The volatile BCl₃ product will pass through the condenser and can be collected in a cold trap cooled with liquid nitrogen.

-

The non-volatile aluminum fluoride (B91410) (AlF₃) remains in the reaction flask.

-

The collected BCl₃ can be further purified by fractional distillation.

Method 2: Direct Chlorination of Boron

This method involves the direct reaction of elemental boron with chlorine gas at elevated temperatures.

Materials:

-

Amorphous or crystalline boron powder

-

Chlorine (Cl₂) gas

-

Inert gas (e.g., nitrogen or argon)

-

Tube furnace

-

Quartz or ceramic reaction tube

-

Gas flow controllers

-

Cold trap

Procedure:

-

Place the boron powder in the center of the reaction tube within the tube furnace.

-

Purge the system with an inert gas to remove air and moisture.

-

Heat the furnace to the reaction temperature (typically > 400 °C).

-

Once the desired temperature is reached, introduce a controlled flow of chlorine gas over the boron.

-

The gaseous BCl₃ product is carried out of the furnace by the gas stream.

-

Collect the BCl₃ by condensation in a cold trap.

-

Unreacted chlorine and any byproducts should be passed through a scrubber containing a suitable neutralizing agent (e.g., sodium hydroxide (B78521) solution).

Caption: General experimental workflow for the laboratory synthesis of BCl₃.

Purification of this compound

Commercial BCl₃ may contain impurities such as phosgene (B1210022) (COCl₂) and chlorine (Cl₂).[1] Purification is often necessary for high-purity applications.

Method: Fractional Distillation

Due to the close boiling points of BCl₃ (12.6 °C) and phosgene (8.2 °C), a highly efficient fractional distillation column is required.

Procedure:

-

Set up a fractional distillation apparatus in a well-ventilated fume hood. The entire system must be scrupulously dry.

-

The distillation flask containing the crude BCl₃ should be cooled in an appropriate bath (e.g., ice-salt).

-

Slowly heat the distillation flask. The more volatile phosgene will distill first.

-

Carefully monitor the temperature at the head of the column. A sharp rise in temperature will indicate the distillation of BCl₃.

-

Collect the BCl₃ fraction in a receiver cooled in a dry ice/acetone bath.

Method: Removal of Phosgene and Chlorine

Phosgene can be removed by passing the BCl₃ gas through a tube containing activated carbon heated to 300-400 °C.[3][4] Chlorine can be removed by passing the gas through a trap containing mercury or by bubbling it through a suitable reducing agent.

Characterization of this compound

Infrared (IR) Spectroscopy:

-

Sample Handling: Gaseous BCl₃ can be analyzed in a gas cell with windows transparent to IR radiation (e.g., KBr or NaCl). The cell must be vacuum-dried before introducing the sample. For liquid BCl₃, a sealed liquid cell can be used, or the analysis can be performed on a solution in an inert solvent like carbon tetrachloride.

-

Instrument Parameters: A standard Fourier Transform Infrared (FTIR) spectrometer is used. Typically, spectra are recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 1-4 cm⁻¹.

Raman Spectroscopy:

-

Sample Handling: Liquid BCl₃ can be analyzed in a sealed glass capillary tube. Gaseous samples can be analyzed in a high-pressure gas cell.

-

Instrument Parameters: A Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm) is used. The laser power should be kept low to avoid sample decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Handling: ¹¹B NMR spectra are typically recorded on solutions of BCl₃ in an inert, deuterated solvent (e.g., CDCl₃ or C₆D₆) in a sealed NMR tube. Due to the reactivity of BCl₃, sample preparation must be carried out under anhydrous and inert conditions.

-

Instrument Parameters: A high-field NMR spectrometer is used. ¹¹B NMR spectra are referenced to an external standard, commonly BF₃·OEt₂.

Safety and Handling

This compound is a toxic and corrosive substance that reacts violently with water.[2] It is critical to handle BCl₃ in a well-ventilated fume hood or a glovebox. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn. In case of exposure, immediate medical attention is necessary. All equipment must be thoroughly dried before use to prevent hazardous reactions.

Conclusion

This compound is a compound of significant chemical interest and practical utility. Its physical and chemical properties, particularly its strong Lewis acidity, make it a valuable reagent in various chemical processes. A thorough understanding of its properties, along with strict adherence to safety protocols for its synthesis, handling, and characterization, is essential for its effective and safe use in research and development.

References

Synthesis and industrial production of Boron trichloride

An In-depth Technical Guide to the Synthesis and Industrial Production of Boron Trichloride (B1173362)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boron trichloride (BCl₃) is a highly reactive, colorless gas that serves as a critical reagent and precursor in a multitude of advanced industrial applications. Its primary uses are in the semiconductor industry for plasma etching of metals and as a p-type dopant, in the synthesis of elemental boron and other boron compounds, and as a versatile Lewis acid catalyst in organic synthesis.[1][2][3] The demand for high-purity BCl₃, particularly in electronics, necessitates robust and efficient manufacturing and purification processes. This guide provides a comprehensive technical overview of the principal synthesis routes, industrial production methodologies, and purification techniques for this compound. It includes detailed experimental protocols, comparative data, and process flow visualizations to serve as a resource for professionals in research and chemical manufacturing.

Properties of this compound

This compound is a trigonal planar molecule that does not dimerize.[4] It is highly reactive, fuming in moist air due to rapid hydrolysis, which produces hydrochloric acid and boric acid.[4][5] This high reactivity makes it a powerful reagent but also necessitates careful handling and storage in dry, inert conditions.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | BCl₃ | [4] |

| Molar Mass | 117.16 g·mol⁻¹ | [4] |

| Appearance | Colorless gas/liquid, fumes in air | [4] |

| Melting Point | -107.3 °C | [3][4] |

| Boiling Point | 12.6 °C | [4][6] |

| Density (liquid) | 1.326 g/cm³ | [4] |

| Solubility | Reacts with water and alcohol; soluble in CCl₄ | [4][5] |

| Molecular Shape | Trigonal planar | [4] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -427 kJ/mol (gas) | [4][7] |

Synthesis and Production Methodologies

The synthesis of this compound can be broadly categorized into large-scale industrial methods designed for bulk production and smaller-scale laboratory preparations, which are often employed for producing high-purity grades or for research purposes.

Industrial Production

The dominant industrial method for producing BCl₃ is the carbothermic reduction of boron oxides followed by direct chlorination at high temperatures.

1. Chlorination of Boron Oxide and Carbon: This is the most common industrial route, analogous to the Kroll process for titanium tetrachloride production.[1][4] A mixture of boron oxide (B₂O₃) and a carbon source (such as coke or carbon black) is heated to high temperatures in a reactor, and chlorine gas is passed through the mixture.[4][8]

-

Reaction: B₂O₃ + 3 C + 3 Cl₂ → 2 BCl₃ + 3 CO

-

Conditions: The reaction is typically carried out at temperatures around 500-501°C, though the range can extend from 500°C to over 1000°C.[1][4][8]

-

Byproducts: A significant byproduct is carbon monoxide (CO). A critical impurity that often forms under these conditions is phosgene (B1210022) (COCl₂), which must be removed in subsequent purification steps.[4]

2. Chlorination of Boron Carbide: An alternative industrial process utilizes boron carbide (B₄C) as the starting material. This method involves the direct chlorination of boron carbide at elevated temperatures.[9]

-

Reaction: B₄C + 6 Cl₂ → 4 BCl₃ + C

-

Conditions: The reaction temperature is typically in the range of 550°C to 1100°C.[9] This process can achieve high yields, with reports of up to 98%.[9] A preliminary step to remove metallic impurities from the raw boron carbide is often required to ensure the purity of the final product.[9]

3. Proprietary Boric Acid Process: UBE Corporation has developed a patented manufacturing method that uses boric acid as the raw material in a closed system.[10] This process is designed to produce extremely high-purity BCl₃ (≥99.999%) directly, minimizing contaminants from the outset.[10]

Laboratory and Alternative Synthesis Methods

1. Halogen Exchange: For producing smaller quantities of high-purity BCl₃, a halogen exchange reaction is often used.[6] Boron trifluoride (BF₃) is reacted with aluminum chloride (AlCl₃).[4][6]

-

Reaction: BF₃ + AlCl₃ → BCl₃ + AlF₃

-

Advantages: This method can yield a very pure product, as the non-volatile aluminum fluoride (B91410) can be easily separated from the volatile BCl₃.[6]

2. Direct Synthesis from Elements: this compound can be synthesized by the direct reaction of elemental boron with chlorine gas at high temperatures (e.g., 700°C).[5][11] However, the high cost of pure elemental boron makes this route generally uneconomical for large-scale production.[5]

3. Chlorination of Borate (B1201080) Esters: A lower-temperature route involves the free-radical chlorination of borate esters, such as trimethyl borate [B(OCH₃)₃].[12][13]

-

Conditions: This reaction is conducted in the liquid phase at temperatures between 20°C and 100°C, using a free-radical initiator like light.[12][13]

-

Products: This process yields BCl₃, carbon monoxide, and hydrogen chloride, with significantly lower amounts of phosgene compared to the carbothermic route.[13]

Table 2: Comparison of this compound Synthesis Methods

| Method | Reactants | Temperature | Scale | Purity | Key Features |

| Carbothermic Reduction | B₂O₃, Carbon, Cl₂ | 500 - 1000°C[1][12] | Industrial | Crude (requires purification) | Most common industrial method; phosgene is a key impurity.[4] |

| Boron Carbide Chlorination | B₄C, Cl₂ | 550 - 1100°C[9] | Industrial | High (with pure B₄C) | High yield (98%); requires pre-treatment of raw B₄C.[9] |

| Halogen Exchange | BF₃, AlCl₃ | N/A | Laboratory | High | Produces small volumes of high-purity BCl₃.[6] |

| Direct Synthesis | B, Cl₂ | ~700°C[11] | Laboratory | High | Uneconomical due to the high cost of elemental boron.[5] |

| Borate Ester Chlorination | B(OCH₃)₃, Cl₂ | 20 - 100°C[12][13] | N/A | High | Lower temperature process; produces less phosgene.[13] |

Industrial Purification

Crude this compound from carbothermic production contains several impurities that are detrimental to its primary applications, especially in the semiconductor industry. The purification process is a critical part of manufacturing and is typically a multi-step, continuous operation.

Table 3: Common Impurities and High-Purity Specifications

| Impurity | Chemical Formula | Typical Level (Crude) | Specification (High Purity) | Reference(s) |

| Phosgene | COCl₂ | >500 ppm | < 0.2 ppm | [10][14] |

| Chlorine | Cl₂ | Variable | < 1.0 ppm | [10][15] |

| Hydrogen Chloride | HCl | Variable | < 10 ppm | [15] |

| Light Gases (N₂, O₂, CO, CO₂) | - | Variable | < 5 ppm (total) | [6] |

| Metallic Impurities | (e.g., Fe, Al, Ca) | Variable | < 20 ppb (each) | [10] |

The purification workflow generally involves the following stages:

-

Vaporization: The crude liquid BCl₃ is vaporized, often by bubbling an inert gas like helium through it.[14]

-

Phosgene Decomposition: The BCl₃ vapor stream is passed through a reactor containing a catalyst, typically activated carbon, heated to between 250°C and 370°C.[14] This thermally decomposes the phosgene impurity into carbon monoxide and elemental chlorine.[15]

-

Chlorine Adsorption: The gas stream is then cooled to a lower temperature (e.g., 10-26°C) and passed through a bed of a solid adsorbent, again typically activated carbon.[14] This step removes the elemental chlorine from the gas stream.[15]

-

Condensation and Stripping: The purified BCl₃ vapor is condensed into a liquid at very low temperatures (-80°C to -100°C).[14] Any remaining light gas impurities (CO, N₂, etc.) can be removed by stripping the liquid with an inert gas.[15]

-

Distillation (Rectification): Final purification to remove any remaining low-boiling-point impurities can be achieved through fractional distillation.[16]

Process and Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the key industrial and purification workflows.

Caption: Industrial production workflow for this compound via carbothermic reduction.

References

- 1. This compound | Borates Today [borates.today]

- 2. This compound Gas (BCl3) from EFC [efcgases.com]

- 3. us.metoree.com [us.metoree.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound - Specialty Gases [specialtygases.messergroup.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. US3019089A - Production of this compound - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. This compound | UBE Corporation [ube.com]

- 11. This compound 3.0 – GHC [ghc.de]

- 12. US4213948A - Preparation of this compound - Google Patents [patents.google.com]

- 13. US4210631A - Preparation of this compound - Google Patents [patents.google.com]

- 14. US6361750B2 - Systems for purification of this compound - Google Patents [patents.google.com]

- 15. patents.justia.com [patents.justia.com]

- 16. CN105731481B - Method and equipment for purifying this compound - Google Patents [patents.google.com]

Unveiling Boron Trichloride: A Journey Through its Historical Discovery and Chemical Evolution

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trichloride (B1173362) (BCl₃), a colorless, fuming liquid with a pungent odor, stands as a cornerstone in the edifice of modern chemistry. Its potent Lewis acidity and versatile reactivity have cemented its role as an indispensable reagent in organic synthesis, a crucial etchant in semiconductor manufacturing, and a precursor to a myriad of boron-containing compounds. This in-depth technical guide navigates the historical milestones of its discovery, delineates its key physicochemical properties, and provides detailed experimental protocols for its synthesis, offering a comprehensive resource for professionals in research and development.

Historical Discovery and Development

The story of boron trichloride is intrinsically linked to the discovery of its constituent element, boron. In 1808, the scientific community witnessed a significant breakthrough when French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard, alongside the English chemist Sir Humphry Davy, independently isolated elemental boron.[1][2][3] This achievement laid the fundamental groundwork for the exploration of boron compounds.

While the precise moment of the first synthesis of this compound is not definitively documented in a single seminal publication, the pioneering work of Jöns Jacob Berzelius in the 1820s on the systematic characterization of elements and their compounds strongly suggests its preparation during this era. Berzelius, a central figure in the establishment of modern chemistry, is credited with the first preparation of elemental silicon in 1824 by reducing potassium fluorosilicate with potassium.[4] His extensive work on the chemistry of newly discovered elements makes it highly probable that he, or his contemporaries, investigated the reaction of boron with chlorine.

Further solidifying this timeframe, French chemist Jean-Baptiste Dumas, known for his work on atomic weights and organic analysis, is also associated with early investigations into boron compounds in the 1820s. The first explicit synthesis can be attributed to Friedrich Wöhler and Heinrich Buff in 1858, who produced it by passing chlorine over a heated mixture of boric anhydride (B1165640) and carbon. This carbothermic reduction method remains a cornerstone of industrial production today.

The subsequent decades saw a refinement in the understanding of BCl₃'s properties and the development of new synthetic routes. The early 20th century witnessed the elucidation of its molecular structure and its potent Lewis acidic nature, paving the way for its widespread application as a catalyst and reagent in organic chemistry. The latter half of the 20th century, with the advent of the semiconductor industry, saw a surge in demand for high-purity this compound as a key plasma etchant.

Figure 1: Historical timeline of the discovery and development of this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective application.

Physical Properties

This compound is a colorless gas at standard temperature and pressure, which fumes in moist air due to its rapid hydrolysis.[5] It is typically handled as a liquefied gas under pressure. A summary of its key physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | BCl₃ |

| Molar Mass | 117.17 g/mol |

| Appearance | Colorless, fuming liquid/gas |

| Odor | Pungent, irritating |

| Boiling Point | 12.6 °C (285.8 K)[5] |

| Melting Point | -107.3 °C (165.8 K)[6] |

| Density (liquid) | 1.326 g/cm³[6] |

| Vapor Pressure | 101.3 kPa at 12.6 °C |

| Solubility | Reacts with water and alcohol. Soluble in carbon tetrachloride.[6] |

| Molecular Geometry | Trigonal planar |

| B-Cl Bond Length | 175 pm[6] |

Table 1: Key Physical Properties of this compound

Chemical Properties

The chemical behavior of this compound is dominated by the electron-deficient nature of the boron atom, making it a strong Lewis acid.

-

Hydrolysis: this compound reacts vigorously with water in an exothermic reaction to form boric acid and hydrochloric acid.[6] BCl₃ + 3H₂O → B(OH)₃ + 3HCl

-

Lewis Acidity: As a potent Lewis acid, BCl₃ readily forms adducts with a wide range of Lewis bases, such as amines, ethers, phosphines, and halides.[6] This property is fundamental to its catalytic activity. BCl₃ + NR₃ → R₃N-BCl₃

-

Ether Cleavage: this compound is a widely used reagent for the cleavage of ethers, a crucial transformation in organic synthesis.

-

Halogen Exchange: It can undergo halogen exchange reactions with other boron halides or with metal halides.[7]

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of this compound, each with its advantages depending on the desired scale and purity.

Carbothermic Reduction of Boron Oxide (Industrial Method)

This method is the primary route for the large-scale industrial production of this compound.[6][8] It involves the high-temperature reaction of boron oxide with carbon in the presence of chlorine gas.

Reaction: B₂O₃ + 3C + 3Cl₂ → 2BCl₃ + 3CO

Experimental Protocol:

-

Reactant Preparation: A finely powdered and intimate mixture of boric oxide (B₂O₃) and a carbon source (e.g., charcoal, coke) is prepared. The reactants should be thoroughly dried to prevent the formation of hydrogen chloride during the reaction.

-

Apparatus Setup: The reaction is typically carried out in a vertical shaft furnace or a tube furnace made of a material resistant to high temperatures and chlorine, such as graphite (B72142) or silicon carbide.[9] The furnace is equipped with a gas inlet for chlorine and an outlet for the product gases. The outlet is connected to a series of cold traps or a condenser to collect the liquid BCl₃.

-

Reaction Conditions: The furnace is heated to a temperature range of 700-1000 °C.[10] A stream of dry chlorine gas is then passed through the heated mixture of boron oxide and carbon.

-

Product Collection and Purification: The gaseous this compound product, along with carbon monoxide, exits the furnace. The BCl₃ is condensed and collected in cold traps cooled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen). The crude BCl₃ may contain impurities such as phosgene (B1210022) (COCl₂), unreacted chlorine, and silicon tetrachloride (if silica (B1680970) is present in the reactants). Purification is typically achieved through fractional distillation.[11][12]

Figure 2: Experimental workflow for the carbothermic reduction synthesis of BCl₃.

Halogen Exchange Reaction (Laboratory Scale)

For the preparation of smaller quantities of high-purity this compound in a laboratory setting, the halogen exchange reaction between boron trifluoride (BF₃) and aluminum chloride (AlCl₃) is a convenient method.[5][6]

Reaction: BF₃ + AlCl₃ → BCl₃ + AlF₃

Experimental Protocol:

-

Reactant Handling: Boron trifluoride is a gas and is typically handled in a lecture bottle or a gas cylinder. Aluminum chloride is a solid that should be anhydrous. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reactants and products.

-

Apparatus Setup: The reaction is performed in a sealed, thick-walled glass tube or a stainless steel autoclave. The apparatus should be thoroughly dried before use.

-

Reaction Procedure: Anhydrous aluminum chloride is placed in the reaction vessel. The vessel is then evacuated and cooled in liquid nitrogen. A stoichiometric amount of boron trifluoride gas is condensed into the vessel.

-

Reaction Conditions: The sealed vessel is allowed to warm to room temperature and is then heated to a temperature of approximately 100-150 °C for several hours.

-

Product Isolation and Purification: After the reaction is complete, the vessel is cooled. The more volatile this compound can be separated from the non-volatile aluminum fluoride (B91410) by vacuum distillation into a cold trap.

Figure 3: Logical workflow for the halogen exchange synthesis of BCl₃.

Direct Chlorination of Boron Carbide

Another method for producing this compound involves the direct chlorination of boron carbide (B₄C). This method can be advantageous as boron carbide is a readily available and stable starting material.

Reaction: B₄C + 6Cl₂ → 4BCl₃ + C

Experimental Protocol:

-

Reactant Preparation: Powdered boron carbide is used as the starting material. It should be dry before use.

-

Apparatus Setup: The experimental setup is similar to the carbothermic reduction method, employing a high-temperature tube furnace.

-

Reaction Conditions: The boron carbide is heated in the furnace to a temperature typically in the range of 600-1200 °C. A stream of dry chlorine gas is then passed over the heated boron carbide.

-

Product Collection and Purification: The resulting this compound gas is collected and purified using the same condensation and distillation techniques described for the carbothermic reduction method.

Safety Considerations

This compound is a toxic and corrosive substance that requires careful handling in a well-ventilated fume hood.[9] It is highly reactive with water and can cause severe burns upon contact with skin and eyes. Inhalation of the vapors can lead to respiratory irritation and damage. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, is essential when working with this chemical. In case of exposure, immediate medical attention is necessary.

Conclusion

From its inferred discovery in the early 19th century to its indispensable role in modern technology and synthesis, this compound has had a rich and impactful history. Its unique combination of properties, particularly its strong Lewis acidity, has driven the development of various synthetic methodologies and secured its place as a vital chemical building block. This guide provides a comprehensive overview of its historical context, physicochemical characteristics, and detailed experimental protocols, serving as a valuable resource for the scientific community in harnessing the full potential of this remarkable compound.

References

- 1. Boron - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Silicon - Wikipedia [en.wikipedia.org]

- 5. This compound - Specialty Gases [specialtygases.messergroup.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Halogen exchange reactions of diboron tetrahalides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 8. This compound | Borates Today [borates.today]

- 9. This compound - Sciencemadness Wiki [sciencemadness.org]

- 10. US4213948A - Preparation of this compound - Google Patents [patents.google.com]

- 11. US6361750B2 - Systems for purification of this compound - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Reaction of Boron Trichloride with Water and Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron trichloride (B1173362) (BCl₃) is a highly reactive Lewis acid that undergoes vigorous reactions with protic solvents such as water and alcohols. This technical guide provides a comprehensive overview of these reactions, detailing the reaction mechanisms, thermodynamics, kinetics, and experimental protocols. Quantitative data is summarized in structured tables for comparative analysis, and key reaction pathways are illustrated with diagrams generated using Graphviz. This document is intended to serve as a valuable resource for researchers and professionals working with boron trichloride in various scientific and industrial applications, including organic synthesis and semiconductor manufacturing.

Introduction

This compound is a planar inorganic compound with a trigonal planar geometry. The boron atom in BCl₃ is electron-deficient, having only six valence electrons, which makes it a strong Lewis acid. This inherent reactivity drives its interactions with Lewis bases, such as water and alcohols, which possess lone pairs of electrons on their oxygen atoms. These reactions are highly exothermic and typically proceed rapidly.

The reaction of this compound with water, known as hydrolysis, results in the formation of boric acid (H₃BO₃) and hydrochloric acid (HCl)[1][2]. Similarly, the reaction with alcohols, or alcoholysis, yields borate (B1201080) esters (B(OR)₃) and hydrochloric acid[1]. These reactions are of significant interest in various fields. For instance, the alcoholysis reaction is utilized in organic synthesis for the preparation of borate esters, which are versatile intermediates[3]. Understanding the kinetics and mechanisms of these reactions is crucial for controlling their outcomes and ensuring safe handling of this reactive compound.

Reaction with Water (Hydrolysis)

The hydrolysis of this compound is a rapid and highly exothermic reaction that produces boric acid and hydrochloric acid[1]. The overall balanced chemical equation for this reaction is:

BCl₃(g) + 3H₂O(l) → B(OH)₃(aq) + 3HCl(aq)[1]

Reaction Mechanism

The hydrolysis of this compound is believed to proceed through a stepwise mechanism involving the formation of a Lewis acid-base adduct between BCl₃ and water, followed by the sequential elimination of HCl.